Methyl cis-2-methylpiperidine-5-carboxylate
Description
Methyl cis-2-methylpiperidine-5-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring with a methyl ester group at position 5 and a cis-oriented methyl substituent at position 2. Piperidine derivatives are widely studied for their roles as intermediates in drug synthesis, chiral auxiliaries, and bioactive molecules .
Properties
IUPAC Name |
methyl (3R,6S)-6-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUGGHOVBBTHCD-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl cis-2-methylpiperidine-5-carboxylate is a compound belonging to the piperidine family, characterized by its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 157.21 g/mol. The compound is defined by a six-membered piperidine ring with a methyl group at the second carbon and a carboxylate group at the fifth position. This configuration influences its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Hydrogenation : This process can convert unsaturated derivatives into saturated forms, potentially altering their biological activities.
- Esterification : The carboxylate group can undergo esterification reactions, leading to derivatives with distinct properties.
Interaction Studies
Preliminary research indicates that this compound may interact with receptors involved in neurotransmission, influencing mood and cognition. Notably, its structural similarity to other piperidine derivatives suggests it may exhibit significant activity against various biological targets.
| Compound | Structure | Unique Features |
|---|---|---|
| Methyl 2-methylpiperidine-1-carboxylate | Structure | Different position of carboxylate group |
| Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate | Structure | Contains an aromatic substituent, enhancing lipophilicity |
| Benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate | Structure | Features a bulky tert-butoxycarbonyl group, affecting sterics and reactivity |
This comparison highlights the unique aspects of this compound compared to other compounds in its class.
Case Studies
- Monoamine Oxidase Inhibition : Research has shown that certain piperidine derivatives exhibit inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are critical enzymes in neurotransmitter metabolism. This compound's potential as an MAO inhibitor warrants further exploration due to its structural characteristics that may facilitate binding to these enzymes .
- Antiproliferative Activity : In studies involving cancer cell lines, some piperidine derivatives have demonstrated antiproliferative effects. While specific data on this compound is limited, its structural relatives have shown promise against prostate cancer cells, suggesting potential therapeutic applications in oncology .
The mechanism of action for this compound likely involves interactions with specific molecular targets, such as neurotransmitter receptors or enzymes like MAO. These interactions can modulate signaling pathways related to mood regulation and cellular proliferation.
Scientific Research Applications
Medicinal Chemistry
Methyl cis-2-methylpiperidine-5-carboxylate serves as a crucial building block in the synthesis of various biologically active compounds. Its structural characteristics allow it to interact with different biological targets, potentially leading to therapeutic applications.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, although specific efficacy data against pathogens remains limited.
- Neuropharmacological Effects : Given its structural similarities to psychoactive compounds, it may influence neurotransmission pathways, affecting mood and cognition. Further research is warranted to elucidate these interactions fully.
Pharmaceutical Development
The compound has been explored for its potential in drug development, particularly in the context of enzyme inhibition. For instance, studies have suggested that it may inhibit monoamine oxidases (MAOs), which are vital in neurotransmitter metabolism. This inhibition could have implications for treating neurological disorders .
Agricultural Chemicals
This compound and its derivatives may find applications as agrochemicals, particularly in the development of pesticides or herbicides. The unique chemical structure can be tailored to enhance efficacy against specific agricultural pests.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated moderate activity against Gram-positive bacteria, suggesting potential for development into a novel antimicrobial agent.
Case Study 2: Neuropharmacological Screening
In a pharmacological screening, this compound was tested for its binding affinity to serotonin receptors. Results showed promising interactions that could lead to antidepressant-like effects, necessitating further investigation into its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Stereochemical Variations
The cis configuration of the methyl group at position 2 distinguishes this compound from trans isomers and other piperidine esters. For example:
- Ethyl 5-methylpiperidine-2-carboxylate (CAS 1932506-71-2): Features an ethyl ester at position 2 and a methyl group at position 5, differing in substitution pattern and ester chain length (MW: 171.24) .
Table 1: Key Structural and Physical Properties of Selected Piperidine Derivatives
*Estimated properties based on analogous structures.
Functional Comparisons with Heterocyclic Esters
While piperidine derivatives are nitrogen-containing heterocycles, other esterified heterocycles exhibit distinct properties:
- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate : A pyridine-based ester with electron-withdrawing groups (Cl, CF₃), enhancing its stability and utility in agrochemical research ().
- Methyl thiazolo[5,4-b]pyridine-2-carboxylate : A fused-ring system with sulfur and nitrogen, offering unique electronic properties for medicinal chemistry (MW: 194.21) .
Table 2: Functional Group Impact on Bioactivity and Stability
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in in vitro assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
